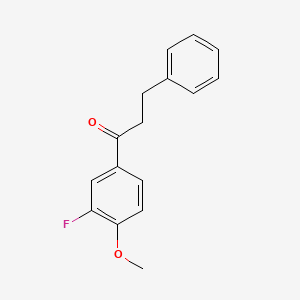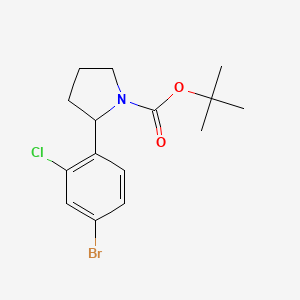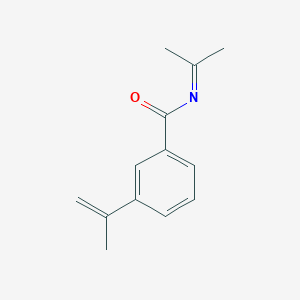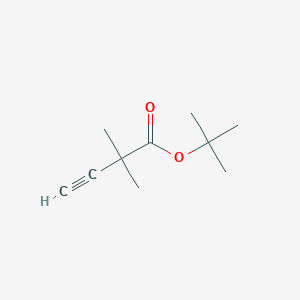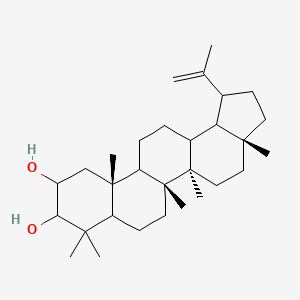
20(29)-Lupene-2alpha,3beta-diol; 2alpha,3beta-Dihydroxylup-20(29)-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
20(29)-Lupene-2alpha,3beta-diol, also known as 2alpha,3beta-Dihydroxylup-20(29)-ene, is a pentacyclic triterpenoid compound. This compound is a derivative of betulinic acid, which is known for its various biological activities. It has been isolated from the roots of the plant Breynia fruticosa .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 20(29)-Lupene-2alpha,3beta-diol typically involves the hydroxylation of lupane derivatives. One common method is the hydroxylation of betulinic acid at the 2-alpha and 3-beta positions. This can be achieved using reagents such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) under mild conditions .
Industrial Production Methods
Industrial production of 20(29)-Lupene-2alpha,3beta-diol may involve the extraction of betulinic acid from natural sources followed by chemical modification. The roots of Breynia fruticosa are a known source of this compound, and extraction is typically performed using methanolic extracts .
化学反应分析
Types of Reactions
20(29)-Lupene-2alpha,3beta-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming lupane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Betulinic acid derivatives.
Reduction: Lupane derivatives.
Substitution: Various substituted lupane derivatives depending on the reagents used.
科学研究应用
20(29)-Lupene-2alpha,3beta-diol has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other triterpenoid compounds.
Biology: Studied for its role in plant metabolism and as a plant metabolite.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and anti-viral properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
作用机制
The mechanism of action of 20(29)-Lupene-2alpha,3beta-diol involves its interaction with molecular targets such as Akt and NF-κB pathways. By inhibiting these pathways, the compound can induce apoptosis in cancer cells and exhibit anti-inflammatory effects .
相似化合物的比较
Similar Compounds
Betulinic Acid: A functional parent of 20(29)-Lupene-2alpha,3beta-diol, known for its anti-cancer and anti-HIV properties.
Lupane: The parent hydride of 20(29)-Lupene-2alpha,3beta-diol, a basic structure for many triterpenoids.
2alpha-Hydroxybetulinic Acid: Another derivative of betulinic acid with similar biological activities.
Uniqueness
20(29)-Lupene-2alpha,3beta-diol is unique due to its specific hydroxylation pattern at the 2-alpha and 3-beta positions, which imparts distinct biological activities compared to its parent compounds and other derivatives.
属性
分子式 |
C30H50O2 |
|---|---|
分子量 |
442.7 g/mol |
IUPAC 名称 |
(3aR,5aR,5bR,11aR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,10-diol |
InChI |
InChI=1S/C30H50O2/c1-18(2)19-11-13-27(5)15-16-29(7)20(24(19)27)9-10-23-28(6)17-21(31)25(32)26(3,4)22(28)12-14-30(23,29)8/h19-25,31-32H,1,9-17H2,2-8H3/t19?,20?,21?,22?,23?,24?,25?,27-,28+,29-,30-/m1/s1 |
InChI 键 |
OESLKRXCBRUCJZ-HIYMHUSXSA-N |
手性 SMILES |
CC(=C)C1CC[C@]2(C1C3CCC4[C@]([C@@]3(CC2)C)(CCC5[C@@]4(CC(C(C5(C)C)O)O)C)C)C |
规范 SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC(C(C5(C)C)O)O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Phenylimidazo[1,2-a]pyridin-6-amine](/img/structure/B12442183.png)
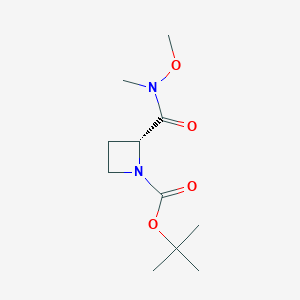

![6A-[[2-[[2-[[2-[(2-AMinoethyl)amino]ethyl]amino]ethyl]amino]ethyl]amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B12442213.png)
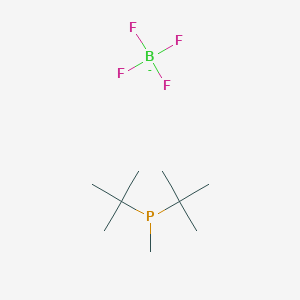
![2-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B12442221.png)
![2-{[(2,5-Dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12442232.png)
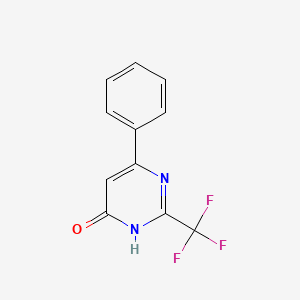

![4-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12442250.png)
